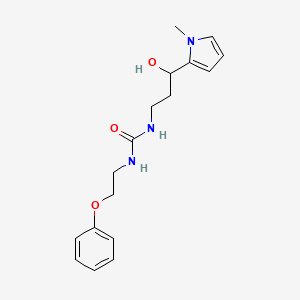

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea is a synthetic organic compound that features a urea functional group This compound is characterized by the presence of a pyrrole ring, a phenoxyethyl group, and a hydroxypropyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

Attachment of the hydroxypropyl chain: This step might involve the reaction of the pyrrole with a suitable alkylating agent.

Formation of the urea linkage: This can be done by reacting an isocyanate with an amine.

Attachment of the phenoxyethyl group: This step might involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.

Reduction: The urea group can be reduced to amines.

Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, alkoxides.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted ureas.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: As a potential drug candidate for various therapeutic areas.

Materials Science: As a building block for the synthesis of polymers and advanced materials.

Biology: As a probe for studying biological processes.

Industry: As an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea: Lacks the methyl group on the pyrrole ring.

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenylethyl)urea: Lacks the oxygen atom in the phenoxyethyl group.

Uniqueness

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea is unique due to the specific combination of functional groups which can impart distinct chemical and biological properties.

Biologische Aktivität

The compound 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea is a synthetic organic molecule that has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure

The compound consists of a urea functional group linked to a hydroxypropyl chain and a pyrrole ring, as well as a phenoxyethyl substituent. This unique structure contributes to its biological activity.

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₃ |

| Molecular Weight | 329.4 g/mol |

| CAS Number | 1795305-43-9 |

- Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in critical biochemical pathways. For instance, it has been observed to interact with histone deacetylases (HDACs), which play a significant role in regulating gene expression and are targets in cancer therapy.

- Receptor Interaction : It may bind to various cellular receptors, modulating signal transduction pathways that influence cell proliferation and apoptosis.

- Antifungal Activity : Preliminary studies suggest that similar compounds exhibit antifungal properties, potentially making them candidates for treating fungal infections .

Therapeutic Applications

- Cancer Treatment : Due to its HDAC inhibitory activity, the compound shows promise in cancer therapy by promoting cell cycle arrest and apoptosis in cancer cells.

- Neurodegenerative Diseases : Its ability to modulate gene expression may have implications for treating neurodegenerative conditions where HDACs are implicated .

- Antifungal Agent : The compound's structural analogs have demonstrated antifungal activity against various pathogens, suggesting potential applications in treating dermatophyte infections .

Study on HDAC Inhibition

A study conducted on related compounds demonstrated potent HDAC inhibition, leading to reduced tumor growth in xenograft models. The compounds tested showed IC50 values in the nanomolar range, indicating strong efficacy against cancer cell lines .

Antifungal Activity Evaluation

In vitro studies evaluated the antifungal activity of derivatives of this compound against common dermatophytes. Results indicated significant inhibition at concentrations as low as 0.5 µg/ml, showcasing the potential for therapeutic use in antifungal formulations .

Pharmacokinetics

The pharmacokinetic profile of similar urea derivatives suggests favorable absorption and bioavailability, with metabolic pathways involving cytochrome P450 enzymes being predominant. This information is crucial for understanding the compound's therapeutic window and safety profile .

Eigenschaften

IUPAC Name |

1-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-(2-phenoxyethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-20-12-5-8-15(20)16(21)9-10-18-17(22)19-11-13-23-14-6-3-2-4-7-14/h2-8,12,16,21H,9-11,13H2,1H3,(H2,18,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGOMRPWSWDOJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)NCCOC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.